molecular formula C13H19NO B13480659 3-(4-Ethoxyphenyl)piperidine

3-(4-Ethoxyphenyl)piperidine

Cat. No.: B13480659
M. Wt: 205.30 g/mol
InChI Key: ZLKUJCFSIGQAOB-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)piperidine typically involves the reaction of 4-ethoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 4-ethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 3-(4-ethoxyphenyl)piperidin-4-ol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired therapeutic effects. The exact pathways involved may vary based on the specific biological system and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine with similar structural features.

    4-Ethoxybenzaldehyde: A precursor in the synthesis of 3-(4-Ethoxyphenyl)piperidine.

    N-Ethylpiperidine: Another piperidine derivative with different substituents.

Uniqueness

This compound is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications, offering advantages such as enhanced reactivity and potential therapeutic benefits.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(4-ethoxyphenyl)piperidine

InChI

InChI=1S/C13H19NO/c1-2-15-13-7-5-11(6-8-13)12-4-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3

InChI Key

ZLKUJCFSIGQAOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCNC2

Origin of Product

United States

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